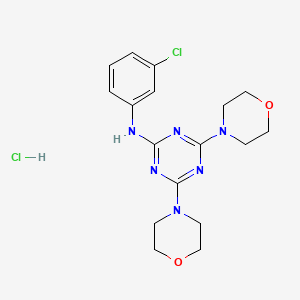

N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 3-chlorophenyl group and two morpholino groups. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:

Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

Substitution with 3-Chlorophenyl Group:

Introduction of Morpholino Groups: The morpholino groups are introduced via nucleophilic substitution reactions using morpholine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the triazine ring or the substituents.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Building Block

This compound serves as a versatile building block in organic synthesis. Its triazine core can undergo various chemical reactions, including nucleophilic substitutions and cyclizations, making it ideal for creating more complex organic molecules. The presence of morpholino groups enhances its reactivity and solubility in organic solvents, facilitating the synthesis of derivatives with tailored properties for specific applications .

Anticancer Activity

Research has demonstrated that N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride exhibits significant anticancer properties . Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the PI3K/mTOR pathway. For instance, certain synthesized derivatives have shown comparable efficacy to established chemotherapeutic agents like cisplatin against various cancer cell lines .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been explored for its antimicrobial activities . Preliminary studies indicate that it may possess inhibitory effects against a range of pathogenic bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents .

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent . Its structural characteristics allow for modifications that can enhance bioavailability and specificity towards biological targets. The ongoing research aims to optimize these compounds for better therapeutic outcomes in treating various diseases .

Material Science Applications

The compound's unique chemical structure allows it to be utilized in the development of advanced materials. It can be incorporated into polymers or used as a precursor for synthesizing new materials with specific properties such as enhanced thermal stability or electrical conductivity .

Safety and Toxicology Studies

As with any chemical compound intended for biological applications, safety and toxicological evaluations are critical. Initial studies suggest that this compound exhibits low acute toxicity in preliminary assessments. However, comprehensive toxicological studies are necessary to fully understand its safety profile before clinical applications can be considered .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparación Con Compuestos Similares

N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride can be compared with other triazine derivatives, such as:

N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazine: Lacks the amine hydrochloride group.

N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine: Lacks the hydrochloride salt form.

N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazine-2-thiol: Contains a thiol group instead of an amine group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which may influence its solubility, stability, and biological activity.

Actividad Biológica

N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a compound belonging to the class of 4,6-dimorpholino-1,3,5-triazine derivatives. This article explores its biological activity, particularly its anticancer properties and mechanisms of action.

The core structure of this compound features a triazine ring that is crucial for its biological activity. The presence of morpholine groups enhances its interaction with biological targets. Notably, these compounds have been identified as dual inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are critical in regulating cell growth and proliferation.

Key Mechanisms:

- PI3K/mTOR Inhibition : The compound effectively inhibits the PI3K signaling pathway, which is often dysregulated in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Selectivity : Some derivatives exhibit selectivity towards specific cancer cell lines, suggesting potential for targeted therapies .

Anticancer Activity

Recent studies have demonstrated the anticancer efficacy of this compound against several cancer types.

In Vitro Studies

A series of synthesized derivatives were tested against different cancer cell lines using MTT assays to evaluate their cytotoxic effects. The results indicated that certain compounds exhibited significant anti-proliferative activity comparable to established chemotherapeutic agents like cisplatin .

Case Studies

One notable case study involved the compound PQR309 (bimiralisib), a pan-class I PI3K inhibitor derived from the dimorpholino-triazine scaffold. It has shown promising results in preclinical trials and is currently being evaluated in phase II clinical trials for its efficacy against various tumors .

Challenges and Future Directions

Despite the promising biological activity of this compound and its derivatives, several challenges remain:

- Bioavailability : Many compounds in this class exhibit low bioavailability and permeability issues that hinder their clinical application .

- Structural Modifications : Ongoing research focuses on optimizing the chemical structure to enhance pharmacokinetic properties while maintaining or improving anticancer efficacy .

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN6O2.ClH/c18-13-2-1-3-14(12-13)19-15-20-16(23-4-8-25-9-5-23)22-17(21-15)24-6-10-26-11-7-24;/h1-3,12H,4-11H2,(H,19,20,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVFNVWJVPRIRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.